

Spectroscopic Profile of 2-(2-Chloroethoxy)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(2-Chloroethoxy)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(2-Chloroethoxy)ethanol**, a significant chemical intermediate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and chemical analysis. This guide presents key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and a logical workflow for structural elucidation.

Spectroscopic Data

The following sections summarize the essential spectroscopic data for **2-(2-Chloroethoxy)ethanol**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The tables below summarize the ^1H and ^{13}C NMR data for **2-(2-Chloroethoxy)ethanol**.

Table 1: ^1H NMR Spectroscopic Data for **2-(2-Chloroethoxy)ethanol**

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|----------------------------------------|
| 3.88 | t | O-CH ₂ -CH ₂ -OH |
| 3.77 | t | Cl-CH ₂ -CH ₂ -O |
| 3.75 | t | O-CH ₂ -CH ₂ -OH |
| 3.67 | t | Cl-CH ₂ -CH ₂ -O |
| 3.63 | s | OH |

Solvent: CDCl₃, Frequency: 399.65 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data for **2-(2-Chloroethoxy)ethanol**

| Chemical Shift (ppm) | Assignment |
|----------------------|----------------------------------------|
| 71.5 | O-CH ₂ -CH ₂ -OH |
| 61.7 | O-CH ₂ -CH ₂ -OH |
| 70.9 | Cl-CH ₂ -CH ₂ -O |
| 42.7 | Cl-CH ₂ -CH ₂ -O |

Note: Specific peak assignments may vary slightly between different sources and experimental conditions.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for **2-(2-Chloroethoxy)ethanol**

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|--------------|
| 3400 (broad) | O-H stretch |
| 2920-2850 | C-H stretch |
| 1120 | C-O stretch |
| 750-650 | C-Cl stretch |

Technique: Attenuated Total Reflectance (ATR) or neat liquid film.[\[3\]](#)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Table 4: Mass Spectrometry Data for **2-(2-Chloroethoxy)ethanol**

| m/z | Interpretation |
|-----|---------------------------------------------------|
| 124 | Molecular ion [M] ⁺ |
| 89 | [M - Cl] ⁺ |
| 63 | [CH ₂ CH ₂ Cl] ⁺ |
| 45 | [CH ₂ CH ₂ OH] ⁺ |

Ionization Method: Electron Ionization (EI).[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **2-(2-Chloroethoxy)ethanol**.

Materials:

- **2-(2-Chloroethoxy)ethanol** sample
- Deuterated chloroform (CDCl_3)
- 5 mm NMR tubes
- Pipettes
- Vortex mixer

Procedure:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of **2-(2-Chloroethoxy)ethanol** for ^1H NMR (or 50-100 mg for ^{13}C NMR) and dissolve it in approximately 0.6-0.7 mL of CDCl_3 in a clean, dry vial.[\[5\]](#)[\[6\]](#)
- **Homogenization:** Gently vortex the mixture to ensure the sample is completely dissolved.[\[5\]](#)
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[\[5\]](#)[\[6\]](#)
- **Instrument Setup:**
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- **Data Acquisition:**
 - Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).
 - Acquire the ^1H spectrum.

- If required, set up and acquire the ^{13}C spectrum, which will typically require a larger number of scans due to the lower natural abundance of the ^{13}C isotope.[6]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy (ATR Method)

Objective: To obtain an IR spectrum of liquid **2-(2-Chloroethoxy)ethanol**.

Materials:

- **2-(2-Chloroethoxy)ethanol** sample
- FTIR spectrometer with an ATR accessory
- Pipette
- Solvent for cleaning (e.g., isopropanol or acetone)
- Lint-free wipes

Procedure:

- Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO_2 and water vapor.[7]
- Sample Application: Place a small drop of **2-(2-Chloroethoxy)ethanol** directly onto the ATR crystal using a pipette.[8] Ensure the crystal is fully covered.
- Data Acquisition: Acquire the IR spectrum of the sample. The instrument will measure the absorbance of infrared radiation at different wavenumbers.[7]
- Cleaning: After the measurement is complete, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.[8]

Mass Spectrometry (Electron Ionization - EI)

Objective: To obtain the mass spectrum of **2-(2-Chloroethoxy)ethanol**.

Materials:

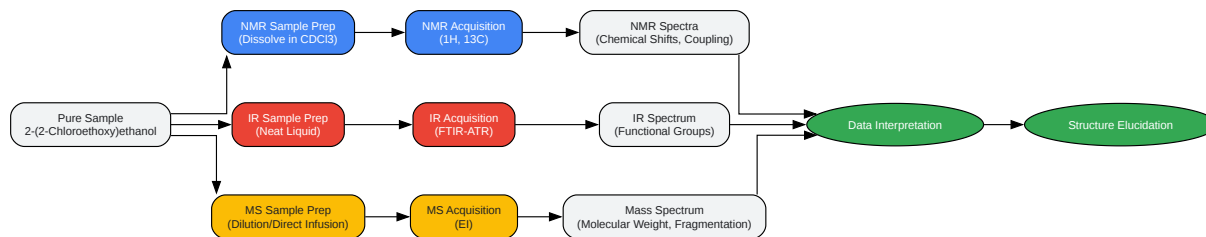
- **2-(2-Chloroethoxy)ethanol** sample
- Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
- Microsyringe

Procedure:

- Sample Introduction:
 - GC-MS: Dilute a small amount of the sample in a volatile solvent. Inject the solution into the GC, where the compound will be separated from the solvent and introduced into the mass spectrometer.
 - Direct Infusion: For a pure liquid sample, it can be introduced directly into the ion source via a heated reservoir or a direct insertion probe.[9]
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[9]
- Mass Analysis: The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio by a magnetic or electric field.[9]
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z ratio.[9]

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound such as **2-(2-Chloroethoxy)ethanol**.



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Caption: Workflow for Spectroscopic Analysis.

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-(2-Chloroethoxy)ethanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b196239#2-2-chloroethoxy-ethanol-spectroscopic-data-nmr-ir-mass-spec]

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